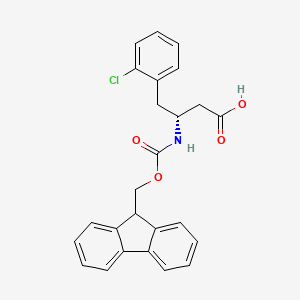

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of butanoic acid, which is a four-carbon fatty acid. It has an amine group that is carbonylated with a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a common protecting group used in peptide synthesis. The compound also has a 2-chlorophenyl group attached to the fourth carbon of the butanoic acid .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the Fmoc group. The Fmoc group is a large, aromatic group that would likely contribute significantly to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the Fmoc and 2-chlorophenyl groups. For example, the compound would likely be relatively non-polar due to the presence of these large, aromatic groups .科学的研究の応用

Solid-Phase Peptide Synthesis Enhancement

The research introduces Xanthenylamide (XAL) handles, a method for solid-phase peptide synthesis, highlighting the use of [(9-Fluorenylmethyloxycarbonyl)amino]xanthen-2(or 3)-yl]oxy]alkanoic acid (XAL) handles. These handles enable the synthesis of C-terminal peptide amides under mild conditions, offering high yields and purities. This method is notably beneficial for acid-sensitive peptides and those containing tryptophan, which are prone to alkylation side reactions. XAL supports prove to be especially useful for peptides that require gentle handling due to the sensitivity of their sequences to harsh conditions, showcasing the chemical's role in facilitating complex peptide synthesis while minimizing side reactions and degradation (Han et al., 1996).

Nanotechnology: Surfactant for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the target molecule, have been applied as surfactants for carbon nanotubes (CNTs). This research demonstrates their role in creating enzymatically activated CNT surfactants that facilitate homogeneous aqueous nanotube dispersions. The study highlights the potential of these compounds in nanotechnology, particularly for the dispersion of carbon nanotubes in aqueous environments, which is crucial for their application in various fields, including electronics, medicine, and materials science (Cousins et al., 2009).

Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes, HPF and APF, designed for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radical and peroxidase intermediates, underscores another application. These probes are based on rhodamine and fluorescein chromophores, which are chemically akin to the compound . Their ability to distinguish specific reactive species with minimal interference showcases the compound's potential utility in biological and chemical studies to understand oxidative stress and its impacts on cellular processes (Setsukinai et al., 2003).

作用機序

将来の方向性

特性

IUPAC Name |

(3R)-4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGMPAHEDKUNFP-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,3'-Bipyridine]-2'-carboxylic acid](/img/structure/B2651529.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2651530.png)

![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)

![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)

![tert-butyl N-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}carbamate](/img/structure/B2651537.png)

![9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B2651541.png)

![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)